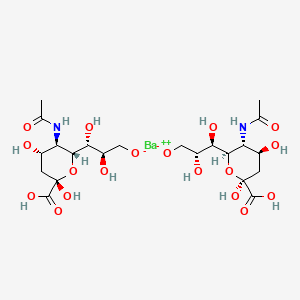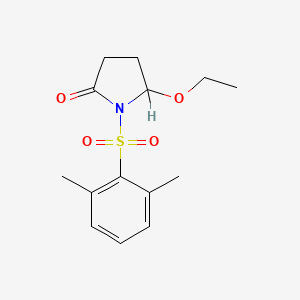
1-((2,6-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2,6-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone is a chemical compound characterized by its unique structure, which includes a sulfonyl group attached to a dimethylphenyl ring and a pyrrolidinone ring with an ethoxy substituent
Preparation Methods
The synthesis of 1-((2,6-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 2,6-dimethylphenyl sulfonyl chloride with 5-ethoxy-2-pyrrolidinone under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl-pyrrolidinone bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the final product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-((2,6-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted pyrrolidinone derivatives.
Scientific Research Applications
1-((2,6-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-((2,6-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of key biological processes, such as cell division or signal transduction, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
1-((2,6-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone can be compared with other similar compounds, such as:
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide: This compound also contains a dimethylphenyl group and has been studied for its biological activities, including antibacterial and antifungal properties.
4,6-Di-tert-butyl-N-(2,6-Dimethylphenyl)-o-Amidophenolato: This compound features a similar dimethylphenyl group and is used in the development of redox-active ligands for various applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in the other compounds.
Properties
CAS No. |
111711-72-9 |
|---|---|
Molecular Formula |
C14H19NO4S |
Molecular Weight |
297.37 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)sulfonyl-5-ethoxypyrrolidin-2-one |
InChI |
InChI=1S/C14H19NO4S/c1-4-19-13-9-8-12(16)15(13)20(17,18)14-10(2)6-5-7-11(14)3/h5-7,13H,4,8-9H2,1-3H3 |
InChI Key |
YOIRETUUUKEDKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCC(=O)N1S(=O)(=O)C2=C(C=CC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


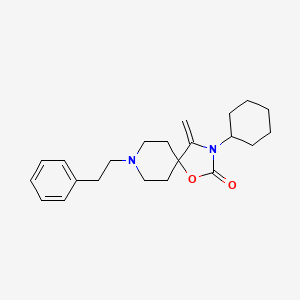
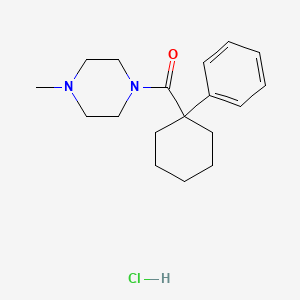
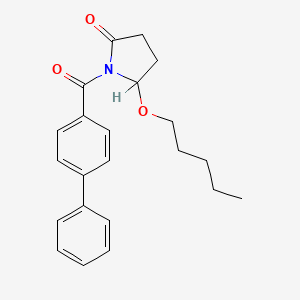
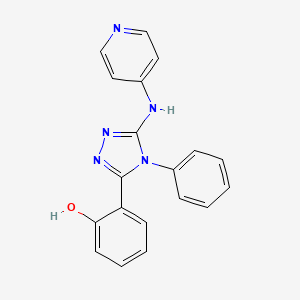
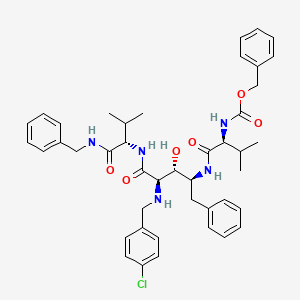
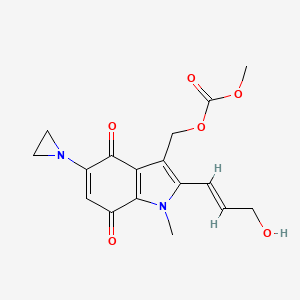
![1-(2,4-Difluorophenyl)-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12729213.png)
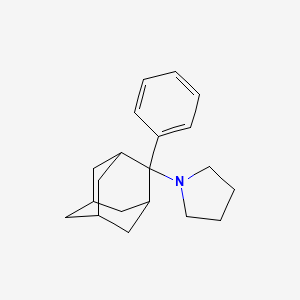
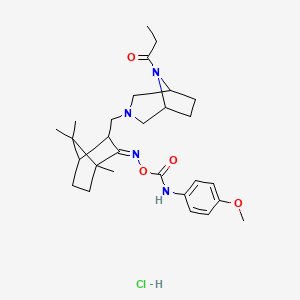
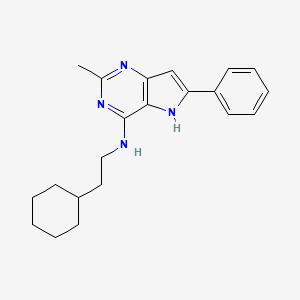

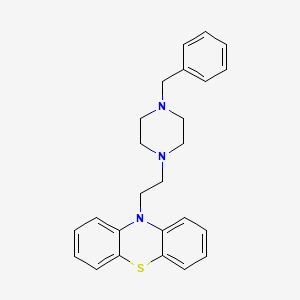
![N,N-diethyl-2-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)ethanamine oxide;hydrochloride](/img/structure/B12729256.png)
